Lithium trifluoromethanesulfonate

Catalog No.
S614248
CAS No.
33454-82-9
M.F
CHF3LiO3S
M. Wt
157.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trifluoromethanesulfonate

CAS Number

33454-82-9

Product Name

Lithium trifluoromethanesulfonate

IUPAC Name

lithium;trifluoromethanesulfonate

Molecular Formula

CHF3LiO3S

Molecular Weight

157.0 g/mol

InChI

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WDGKXRCNMKPDSD-UHFFFAOYSA-N

SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

[Li].C(F)(F)(F)S(=O)(=O)O

Isomeric SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]
  • High thermal stability

    LiOTf has a high decomposition temperature, making it suitable for use in high-temperature applications such as molten salt reactors and thermal energy storage .

  • Strong Lewis acidity

    The triflate anion (CF₃SO₃⁻) is a strong Lewis acid, which can be used to activate various organic and inorganic compounds. This makes LiOTf a valuable catalyst for a variety of organic reactions, such as Friedel-Crafts acylation and Diels-Alder cycloadditions .

  • Electrochemical properties

    LiOTf is a good conductor of lithium ions and is therefore used as an electrolyte salt in lithium-ion batteries. It is also being investigated for use in other electrochemical devices, such as fuel cells and supercapacitors .

Here are some specific examples of how LiOTf is being used in scientific research:

  • Development of new catalysts

    Researchers are using LiOTf to develop new and more efficient catalysts for a variety of chemical reactions. For example, LiOTf has been used to develop a catalyst for the conversion of carbon dioxide into useful fuels and chemicals .

  • Synthesis of novel materials

    LiOTf can be used as a precursor to synthesize a variety of novel materials, such as ionic liquids and metal-organic frameworks. These materials have a wide range of potential applications, including energy storage, separations, and drug delivery .

  • Electrolyte development for energy storage devices

    LiOTf is being investigated as a potential electrolyte salt for next-generation lithium-ion batteries and other energy storage devices. It is hoped that LiOTf-based electrolytes can improve the performance, safety, and lifespan of these devices .

Lithium trifluoromethanesulfonate is a chemical compound with the molecular formula CF₃LiO₃S and a molecular weight of 156.01 g/mol. It appears as a white or colorless hygroscopic powder and is highly soluble in water and various organic solvents, including dimethyl carbonate and diethyl carbonate . This compound is recognized for its excellent thermal stability and high ionic conductivity, making it particularly valuable in electrochemical applications such as lithium-ion batteries .

Typical of salts. It can undergo hydrolysis in the presence of water, leading to the formation of lithium hydroxide and trifluoromethanesulfonic acid. The general reaction can be represented as follows:

CF3LiO3S+H2OLiOH+CF3SO3H\text{CF}_3\text{LiO}_3\text{S}+\text{H}_2\text{O}\rightarrow \text{LiOH}+\text{CF}_3\text{SO}_3\text{H}

This compound can also act as a doping agent in polymer electrolytes, enhancing their ionic conductivity by facilitating ion transport within the matrix .

Lithium trifluoromethanesulfonate can be synthesized through a reaction involving lithium hydroxide and trifluoromethanesulfonyl fluoride. The process typically occurs under controlled conditions in an autoclave:

  • A mixture of lithium hydroxide and calcium oxide is prepared.
  • The mixture is heated to around 85 °C while maintaining constant stirring.
  • Trifluoromethanesulfonyl fluoride gas is introduced into the system.
  • After several hours of reaction time, the mixture is cooled and filtered to obtain lithium trifluoromethanesulfonate in aqueous solution .

Lithium trifluoromethanesulfonate has diverse applications primarily due to its properties as an electrolyte additive:

  • Lithium-Ion Batteries: It enhances the performance of polymer electrolytes used in batteries by improving ionic conductivity and thermal stability .
  • Polymer Electrolytes: Used as a doping salt in nano manganese-composite polymer electrolytes to enhance mechanical and electrochemical properties .
  • Ceramic Fillers: Mixed with ceramic materials to develop polyethylene oxide films that are crucial for energy storage devices .
  • Chemical Manufacturing: Utilized in various chemical processes due to its stability and solubility characteristics .

Studies on interaction mechanisms involving lithium trifluoromethanesulfonate primarily focus on its role in polymer electrolytes. It has been shown to enhance ionic conductivity when incorporated into polymer matrices, facilitating better ion transport during battery operation. Furthermore, its non-coordinating nature helps prevent unwanted side reactions with other components in electrochemical systems .

Lithium trifluoromethanesulfonate shares similarities with other lithium salts used in electrochemical applications. Below is a comparison with notable compounds:

Compound NameFormulaKey PropertiesUnique Features
Lithium TriflateLiCF₃SO₃High solubility, hygroscopicWidely used in lithium-ion batteries; similar structure to lithium trifluoromethanesulfonate
Lithium HexafluorophosphateLiPF₆Excellent ionic conductivityCommonly used as an electrolyte salt in batteries; more reactive than lithium trifluoromethanesulfonate
Lithium PerchlorateLiClO₄High solubility; strong oxidizing agentUsed in pyrotechnics and as an electrolyte; less stable than lithium trifluoromethanesulfonate
Lithium Bis(trifluoromethylsulfonyl)imideLiN(SO₂CF₃)₂Good thermal stability; high ionic conductivityKnown for low viscosity; used in advanced battery technologies

Lithium trifluoromethanesulfonate stands out due to its unique combination of high solubility, thermal stability, and non-coordinating anion characteristics, making it particularly suitable for enhancing the performance of polymer electrolytes in energy storage applications.

The discovery of LiTf traces back to the broader exploration of triflate salts in the mid-20th century. Trifluoromethanesulfonic acid (CF₃SO₃H), the parent acid, was first synthesized in 1954 as a superacid with applications in organic synthesis. Its lithium derivative, LiTf, gained prominence in the 1980s as researchers sought thermally stable and highly conductive electrolytes for emerging lithium-ion battery technologies.

A pivotal moment occurred in the 1990s when Michel Armand’s group demonstrated LiTf’s utility in solid polymer electrolytes (SPEs). By dissolving LiTf in poly(ethylene oxide) (PEO), they achieved ionic conductivities of ~10⁻⁴ S/cm at 60°C, enabling the development of safer, all-solid-state batteries. Subsequent studies, such as those by Tan Winie et al. (2017), optimized LiTf-polymer interactions, revealing that 20 wt.% LiTf in poly(ethyl methacrylate) (PEMA) yields ionic conductivities of 7.2×10⁻⁸ S/cm at room temperature.

Key Milestones:

  • 1954: Synthesis of trifluoromethanesulfonic acid.
  • 1980s: Adoption of LiTf in non-aqueous lithium batteries due to its stability in organic solvents like tetraethylene glycol dimethyl ether (TEGDME).
  • 1991: Commercialization of LiTf-based electrolytes by Sony in lithium-ion batteries.
  • 2010s: Expansion into lithium-sulfur and lithium-air batteries, leveraging LiTf’s resistance to polysulfide shuttling.

Ionic Dissociation Dynamics in Polar Solvents

The dissociation behavior of lithium triflate in polar solvents is governed by solvent polarity, donor number, and molecular structure. These factors collectively influence the equilibrium between free ions, contact ion pairs, and higher-order aggregates.

Solvent-Dependent Clustering Behavior

In glymes (e.g., monoglyme, tetraglyme), lithium triflate exhibits preferential formation of contact ion pairs due to strong coordination between lithium cations and ether oxygen atoms. Fourier-transform infrared (FTIR) spectroscopy studies highlight the CF₃ symmetric deformation mode (~752 cm⁻¹) as a sensitive probe for ionic association [3]. In glycols containing hydroxyl groups, such as ethylene glycol, weak interactions between the triflate anion and solvent molecules disrupt ion pairing, leading to increased free ion populations [3].

Table 1: Ionic Association Behavior of Lithium Triflate in Selected Solvents

SolventDominant SpeciesKey InteractionCF₃ Deformation Shift (cm⁻¹)
TetraglymeContact ion pairsLi⁺-O(ether)752 → 760
Ethylene GlycolSolvent-separated ion pairsCF₃SO₃⁻···HO(solvent)752 → 745

The shift in CF₃ vibrational modes correlates with the degree of anion-cation interaction, providing a quantitative metric for clustering behavior [3].

NMR Spectroscopy Insights into Ion Pairing

While direct NMR studies on lithium triflate are limited, analogous systems such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in tetraglyme offer methodological insights. In such systems, ¹H NMR chemical shifts of glyme protons reflect changes in local electron density due to lithium coordination [4]. For instance, the central ethylene oxide units in tetraglyme exhibit upfield shifts upon Li⁺ coordination, enabling quantification of free vs. bound solvent populations [4]. Applied to lithium triflate, this approach could resolve distinct ion pairing states (e.g., solvent-separated vs. contact ion pairs) through systematic analysis of chemical shift perturbations.

Solvation Structures in Glyme-Based Systems

Crown-Ether Analog Conformations

Glymes coordinate lithium cations via their ether oxygen atoms, forming pseudo-crown-ether structures. Tetraglyme (G4), with four ethylene oxide units, wraps around Li⁺ in a helical conformation, mimicking 15-crown-5 ether complexes [3] [4]. This coordination stabilizes Li⁺ and enhances ionic dissociation by shielding the cation from anion interactions. Raman spectroscopy and X-ray diffraction studies confirm that lithium triflate-glyme complexes adopt monodentate or bidentate binding modes depending on glyme chain length and Li⁺ concentration [3].

Free Glyme vs. Solvate Ionic Liquid Formation

At high lithium triflate concentrations (>1:1 molar ratio), glymes transition from free solvent molecules to integral components of solvate ionic liquids (SILs). In SILs, all glyme molecules participate in Li⁺ coordination, resulting in a rigid network where ion transport occurs via structural diffusion rather than vehicular motion [4]. Electrochemical impedance spectroscopy reveals a sharp decrease in ionic conductivity at the SIL transition point, attributed to increased viscosity and reduced Li⁺ mobility [3].

Table 2: Phase Behavior of Lithium Triflate-Glyme Systems

GlymeLi⁺:Glyme RatioPhase TypeDominant Transport Mechanism
G11:2Dilute SolutionVehicular (free ions)
G41:1Solvate Ionic LiquidStructural diffusion

Thermodynamic Models of Ion Transport

The temperature dependence of ionic conductivity in lithium triflate electrolytes follows the Vogel-Tamman-Fulcher (VTF) equation:

$$ \sigma = \sigma0 \exp\left(-\frac{B}{T - T0}\right) $$

where $$ \sigma0 $$, $$ B $$, and $$ T0 $$ are fitting parameters related to pre-exponential conductivity, activation energy, and ideal glass transition temperature, respectively [3]. For lithium triflate in poly(ethylene oxide) (PEO), $$ T0 $$ values near 200 K indicate strong coupling between ionic motion and polymer segmental dynamics [3]. Activation energies ($$ Ea $$) derived from Arrhenius plots range from 28–44 kJ/mol, reflecting the energy barrier for Li⁺ hopping between coordination sites [3].

Table 3: VTF Parameters for Lithium Triflate-PEO Electrolytes

$$ T_0 $$ (K)$$ \sigma_0 $$ (mS/cm)$$ E_a $$ (kJ/mol)
20559.0644.18
20075.2633.88

These models underscore the role of polymer flexibility and ion-solvent interactions in dictating transport properties.

Crystallographic Analysis of γ-Lithium Trifluoromethanesulfonate

The high-temperature phase of lithium trifluoromethanesulfonate, designated as the γ-form, exhibits distinct structural characteristics that differentiate it from the low-temperature α-polymorph [1] [2]. Single-crystal X-ray diffraction studies conducted at 173 K revealed that the α-form crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.0994(6) Å, b = 5.0410(2) Å, c = 9.5320(6) Å, and β = 90.370(5)° [3] [4]. The calculated density of the α-form is 2.135 g/cm³ with four formula units per unit cell.

The crystallographic structure of the α-form demonstrates that lithium cations adopt tetrahedral coordination geometry, coordinated by oxygen atoms from surrounding triflate anions [3] [4]. The mean lithium-oxygen bond distances range from 1.873(3) to 1.988(3) Å, indicating strong electrostatic interactions between the lithium cations and the triflate anions. The sulfur-oxygen bond lengths in the triflate anion are 1.4351(13) Å for S1—O1 and S1—O3, and 1.4500(13) Å for S1—O2, reflecting the asymmetric coordination environment [4].

The transition to the γ-form occurs at 179°C and is characterized by a transformation to an orthorhombic crystal system with higher symmetry [1] [2]. Time-resolved X-ray diffraction experiments confirmed that this transition involves a solid-solid modification, as evidenced by the disappearance of the characteristic (001) reflection at 0.946 nm⁻¹ for the monoclinic form and the appearance of a new reflection at 0.978 nm⁻¹ corresponding to the orthorhombic γ-form [2]. The orthorhombic unit cell parameters of the high-temperature form were determined to be a = 1.496 nm, b = 1.475 nm, and c = 1.425 nm at 200°C [2].

The structural analysis reveals that the γ-form possesses fewer diffraction reflections compared to the α-form, indicating higher crystallographic symmetry [2]. This symmetry increase is accompanied by thermal expansion and reduced packing density, which facilitates enhanced ionic mobility at elevated temperatures. The phase transition is reversible upon cooling, though the γ-form can be quenched to room temperature under appropriate conditions [5].

Librational Motion of Triflate Anions

The triflate anions in lithium trifluoromethanesulfonate exhibit significant librational motion, particularly at elevated temperatures, which plays a crucial role in the material's thermal behavior and ionic conductivity [6] [7]. Computational studies employing ab initio methods have provided detailed insights into the vibrational characteristics and rotational dynamics of the triflate anions.

The optimized geometry of the lithium-triflate ion pair reveals that the lithium cation forms a bidentate complex with the triflate anion, coordinating to two oxygen atoms of the SO₃ group with Cs symmetry [7]. The energy difference between the bidentate and monodentate coordination structures is approximately 39 kJ/mol, indicating a strong preference for the bidentate configuration [7]. This coordination arrangement significantly influences the librational motion of the triflate anions.

Vibrational frequency calculations demonstrate that the antisymmetric SO₃ stretching modes exhibit splitting of 230 cm⁻¹ for the bidentate coordination and 158 cm⁻¹ for the monodentate coordination when compared to the free anion [7]. The symmetric SO₃ stretching mode shows a downshift of 38 cm⁻¹ in the bidentate complex, contrasting with an upshift of 47 cm⁻¹ for the monodentate complex [7]. These spectroscopic signatures provide diagnostic tools for identifying the coordination environment and monitoring librational dynamics.

The librational motion of triflate anions becomes increasingly pronounced at elevated temperatures, contributing to the observed phase transition at 179°C [2]. The increased rotational freedom in the γ-form facilitates enhanced ionic mobility and contributes to the material's improved conductivity properties at high temperatures. Molecular dynamics simulations have shown that triflate anions can undergo conformational changes and rotational motion on picosecond timescales, which directly correlates with the charge transport mechanism [8].

The activation energy for triflate anion reorientation has been estimated to be significantly lower than that required for lithium ion diffusion, suggesting that anion librational motion acts as a facilitating mechanism for cation transport [5]. This cooperative motion between cations and anions is particularly important in understanding the high-temperature phase behavior and the enhanced ionic conductivity observed in the γ-form.

Phase Transitions and Thermal Stability

Thermal Degradation Pathways

The thermal degradation of lithium trifluoromethanesulfonate follows complex pathways that depend on temperature, heating rate, and environmental conditions [9] [10] [11]. Differential scanning calorimetry studies have revealed multiple distinct thermal events occurring at different temperature ranges, each corresponding to specific degradation mechanisms.

The initial stages of thermal degradation begin with dehydration processes occurring between 35°C and 115°C, resulting in approximately 3% weight loss due to the removal of absorbed moisture [9]. This process is attributed to the highly hygroscopic nature of lithium trifluoromethanesulfonate, which readily absorbs water from the environment during handling and storage.

The primary thermal decomposition of lithium trifluoromethanesulfonate occurs in the temperature range of 424-483°C, representing approximately 86% weight loss [9]. This decomposition process involves the breakdown of the triflate anion and the formation of various fluorinated and sulfur-containing degradation products. Thermogravimetric analysis coupled with mass spectrometry has identified the evolution of sulfur dioxide, carbon dioxide, and various fluorinated organic compounds during this decomposition phase.

The thermal degradation mechanism involves multiple competing pathways. The primary pathway involves the cleavage of the C-S bond in the triflate anion, leading to the formation of sulfur trioxide and trifluoromethyl radicals [12]. These radicals can undergo further decomposition to produce carbon monoxide, carbon dioxide, and hydrogen fluoride. Secondary degradation pathways involve the interaction of decomposition products with lithium carbonate and other solid residues, leading to the formation of lithium fluoride and various phosphate compounds when trace amounts of phosphorus-containing impurities are present.

Kinetic analysis of the thermal degradation process using Flynn-Wall-Ozawa and Starink models has revealed apparent activation energies ranging from 291 to 405 kJ/mol, depending on the specific degradation pathway and environmental conditions [11]. The autocatalytic nature of the decomposition process has been confirmed through model fitting, indicating that degradation products catalyze further decomposition reactions.

Polymorphism in Lithium Trifluoromethanesulfonate-Salt Systems

Lithium trifluoromethanesulfonate exhibits complex polymorphic behavior, particularly when incorporated into multi-component systems with other salts or solvents [1] [2] [13]. The pure compound demonstrates at least two distinct polymorphic forms: the low-temperature monoclinic α-form and the high-temperature orthorhombic γ-form.

The polymorphic transformation from the α-form to the γ-form occurs at 179°C and represents a first-order phase transition characterized by significant changes in crystal symmetry and packing efficiency [2]. The transformation is accompanied by thermal expansion and a decrease in packing density, which facilitates the enhanced ionic mobility observed at elevated temperatures. The transition temperature is reproducible and shows minimal dependence on heating rate within the range of 1-20°C/min.

In mixed-salt systems, particularly those involving polyethylene oxide complexes, lithium trifluoromethanesulfonate forms multiple distinct molecular adducts with different stoichiometries [2]. These include the well-characterized 3EO/1Li compound and two additional forms with 2EO/3Li and 3EO/2Li stoichiometries. These molecular compounds undergo peritectic transformations at specific temperatures, creating a complex phase diagram with multiple invariant reactions.

The formation of different polymorphic forms is strongly influenced by preparation conditions, thermal history, and the presence of other components [2]. Samples prepared by solution casting followed by annealing at 110°C exhibit different polymorphic distributions compared to those prepared by melt quenching. This sensitivity to preparation conditions has important implications for the reproducibility of material properties and performance characteristics.

Crystallographic studies have revealed that the different polymorphic forms exhibit distinct coordination environments for the lithium cations [13]. The α-form features predominantly tetrahedral coordination, while the γ-form shows increased coordination numbers and more flexible coordination geometries. These structural differences directly influence the ionic conductivity, thermal stability, and mechanical properties of the material.

The polymorphic behavior in mixed systems also demonstrates the formation of metastable phases that can be stabilized under specific conditions [13]. These metastable forms often exhibit enhanced properties compared to the thermodynamically stable phases, making them of particular interest for applications requiring specific performance characteristics. However, the metastable nature of these phases presents challenges for long-term stability and requires careful control of storage and operating conditions.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

156.97585298 g/mol

Monoisotopic Mass

156.97585298 g/mol

Heavy Atom Count

9

UNII

1C966KV50I

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 496 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33454-82-9

Wikipedia

Lithium_triflate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, lithium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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